molecular formula C23H24F3N3O3S B2687257 1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 1019142-44-9

1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No.: B2687257
CAS No.: 1019142-44-9
M. Wt: 479.52
InChI Key: SWBDGDVCNQPUPU-UHFFFAOYSA-N
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Description

Historical Development of Oxadiazole-Piperidine Hybrid Molecules

The synthesis of oxadiazole derivatives dates to 1884, when Tiemann and Krüger first reported the 1,2,4-oxadiazole heterocycle. Early pharmacological interest emerged in the 1940s, culminating in the 1960s with Oxolamine, a cough suppressant featuring a 1,2,4-oxadiazole core. Piperidine, a six-membered nitrogen-containing ring, gained prominence in the late 20th century for enhancing blood-brain barrier permeability and metabolic stability.

The fusion of oxadiazole and piperidine motifs began in the early 2000s, driven by the need for multifunctional agents against antibiotic-resistant pathogens and cancer. For instance, 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol demonstrated potent antibacterial activity against MRSA and VRE. Concurrently, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole exhibited selective cytotoxicity against HeLa and B16-F0 cancer cells. These milestones underscore the synergistic potential of hybrid architectures.

Table 1: Key Milestones in Oxadiazole-Piperidine Hybrid Development

Year Development Significance
1884 Synthesis of 1,2,4-oxadiazole Foundation for heterocyclic chemistry
1960 Oxolamine (first 1,2,4-oxadiazole drug) Validated oxadiazole’s pharmacological utility
2014 Piperidine-oxadiazole MRSA inhibitors Addressed antibiotic resistance
2018 Anticancer 4-piperidinyl-1,3,4-oxadiazole hybrids Demonstrated selective cytotoxicity

Structural Components and Their Pharmacological Relevance

The compound’s structure integrates four critical pharmacophores:

  • Piperidine Ring : Enhances lipophilicity and bioavailability, facilitating membrane penetration.
  • 1,2,4-Oxadiazole Core : Acts as a bioisostere for ester or amide groups, improving metabolic stability.
  • 4-(Propan-2-yl)benzenesulfonyl Group : The sulfonyl moiety increases aqueous solubility, while the isopropyl substituent modulates steric interactions.
  • 4-Trifluoromethylphenyl : The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets.

Table 2: Structural Components and Functional Roles

Component Role Example in Literature
Piperidine Bioavailability enhancement MRSA inhibitors
1,2,4-Oxadiazole Metabolic stability Anticancer hybrids
Benzenesulfonyl with isopropyl Solubility and steric modulation Antibacterial agents
Trifluoromethylphenyl Binding affinity optimization Piperidine derivatives

Position Within Contemporary Medicinal Chemistry Research

This compound epitomizes the shift toward multitargeted hybrids in drug discovery. Its design aligns with strategies to combat antibiotic resistance, as seen in non-β-lactam inhibitors of PBP2a in MRSA. In oncology, analogous structures disrupt cancer cell proliferation via apoptosis induction and cell cycle arrest. Recent syntheses of piperazine- and piperidine-functionalized oxadiazoles further validate this scaffold’s versatility.

Structural Relationship to Known Pharmacological Agents

The compound shares structural homology with two classes of agents:

  • Antibacterials : Similar to 5-{1-tosylpiperidin-4-yl}-1,3,4-oxadiazole-2-thiol, which inhibits ESKAPE pathogens.
  • Anticancer Agents : Resembles propanamide derivatives with 4-piperidinyl-1,3,4-oxadiazole moieties, which show IC50 values as low as 10.84 μM.

Distinctively, the 4-(trifluoromethyl)phenyl group differentiates it from earlier analogs, potentially enhancing target selectivity. The benzenesulfonyl group also contrasts with simpler tosyl derivatives, offering improved pharmacokinetic profiles.

Properties

IUPAC Name

5-[1-(4-propan-2-ylphenyl)sulfonylpiperidin-3-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S/c1-15(2)16-7-11-20(12-8-16)33(30,31)29-13-3-4-18(14-29)22-27-21(28-32-22)17-5-9-19(10-6-17)23(24,25)26/h5-12,15,18H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBDGDVCNQPUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps:

    Formation of the Benzenesulfonyl Group: This step involves the sulfonylation of 4-(propan-2-yl)benzene using sulfonyl chloride in the presence of a base.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzenesulfonyl group and the oxadiazole ring with the piperidine ring using appropriate coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperidine-Oxadiazole Derivatives

Compound A : 4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
  • Key Differences :
    • Replaces the 4-(trifluoromethyl)phenyl group with a 3-bromophenyl moiety.
    • Substitutes the 4-(propan-2-yl)benzenesulfonyl group with a thienylsulfonyl group.
  • Implications :
    • Bromine increases molecular weight (Avg. Mass: ~483 g/mol) and may alter binding kinetics compared to the trifluoromethyl group .
    • Thienylsulfonyl may reduce steric hindrance compared to the bulkier isopropyl-substituted benzenesulfonyl group.
Compound B : 1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
  • Key Differences :
    • Uses a dimethoxybenzoyl group instead of sulfonyl.
    • Oxadiazole-linked 4-fluorophenyl replaces the trifluoromethylphenyl group.
  • Fluorine (vs. CF₃) reduces lipophilicity (LogP: ~2.8 vs. ~3.5 for the target compound) .

Piperidine Derivatives with Heterocyclic Modifications

Compound C : 4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine
  • Key Differences :
    • Replaces oxadiazole with a 1,2,4-triazole ring.
    • Substitutes the isopropylbenzenesulfonyl group with a 4-chlorophenylsulfonyl moiety.
  • Implications: Triazole offers additional hydrogen-bonding sites but may reduce metabolic stability compared to oxadiazole.
Compound D : (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine)
  • Key Differences :
    • Incorporates a morpholine ring instead of the sulfonyl group.
    • Retains the trifluoromethylphenyl-oxadiazole motif.
  • Implications: Morpholine improves solubility and may enhance blood-brain barrier penetration.

Comparative Data Table

Compound Name Piperidine Substituent (Position 1) Heterocycle & Aromatic Group (Position 3) Molecular Weight (g/mol) Notable Activity
Target Compound 4-(Propan-2-yl)benzenesulfonyl 1,2,4-oxadiazole-3-(4-CF₃-phenyl) ~485 (estimated) N/A (hypothesized kinase inhibition)
Compound A 2-Thienylsulfonyl 1,2,4-oxadiazole-3-(3-Br-phenyl) 483.36 N/A
Compound B 2,4-Dimethoxybenzoyl 1,2,4-oxadiazole-3-(4-F-phenyl) 425.45 N/A
Compound C 4-Chlorophenylsulfonyl 1,2,4-triazole-5-(3-CF₃-phenyl) ~550 (estimated) N/A
Compound D Morpholinomethyl 1,2,4-oxadiazole-3-(4-CF₃-phenyl) ~480 (estimated) GLP-1R modulation (in vivo)

Research Findings and Implications

  • Synthetic Routes : Many analogs (e.g., Compound B) are synthesized via CuI-catalyzed cyclization or nucleophilic substitution, similar to methods used for the target compound .
  • Biological Relevance :
    • The trifluoromethyl group in the target compound and Compound D is critical for receptor interaction, as seen in GLP-1R modulation .
    • Sulfonyl groups (e.g., in the target compound vs. Compound C) influence solubility and binding kinetics.

Biological Activity

1-[4-(Propan-2-yl)benzenesulfonyl]-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, particularly its antimicrobial effects, and examines relevant case studies and research findings.

Chemical Structure

The compound consists of a piperidine core substituted with a benzenesulfonyl group and an oxadiazole moiety. The trifluoromethyl group is notable for enhancing biological activity due to its electronic properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that derivatives containing trifluoromethyl groups exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Effectiveness
Compound AStaphylococcus aureus12.5 μg/mLHigh
Compound BEnterococcus faecalis25 μg/mLModerate
1-[4-(Propan-2-yl)...Staphylococcus aureusTBDTBD

The mechanism by which these compounds exert their antimicrobial effects typically involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In particular, studies have shown that the presence of the trifluoromethyl group enhances the lipophilicity and overall potency of the compounds.

Case Studies

  • In Vivo Studies :
    • A study involving mouse models demonstrated that compounds with similar structures to this compound showed no significant toxicity at doses up to 50 mg/kg. Blood plasma organ toxicity markers indicated no harmful effects on liver and kidney functions .
  • Resistance Studies :
    • Resistance assays indicated that S. aureus and E. faecalis showed a low tendency to develop resistance against these compounds through mutation, suggesting a robust mechanism that may target multiple pathways in bacterial physiology .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions where key intermediates are formed through nucleophilic substitutions and cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compounds.

Comparative Analysis with Existing Antimicrobials

Comparative studies have shown that the synthesized compound exhibits antimicrobial activity comparable to established antibiotics like ciprofloxacin against resistant strains of bacteria.

Table 2: Comparison with Standard Antibiotics

AntibioticMIC against S. aureusMIC against E. faecalis
Ciprofloxacin8 μg/mL16 μg/mL
1-[4-(Propan-2-yl)...TBDTBD

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

Methodological Answer: The synthesis involves a multi-step approach:

Oxadiazole Formation : React a nitrile intermediate with hydroxylamine under reflux (e.g., ethanol, 80°C, 6–8 hours) to form the 1,2,4-oxadiazole ring. Monitor progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Sulfonylation : Introduce the 4-(propan-2-yl)benzenesulfonyl group to the piperidine ring using sulfonyl chloride in anhydrous dichloromethane (0–5°C, 2 hours), followed by warming to room temperature .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallize from methanol to isolate the final compound .

Q. Key Parameters :

  • Reaction pH (neutral for oxadiazole cyclization).
  • Strict temperature control during sulfonylation to avoid side reactions.

Q. How should researchers optimize reaction conditions for the 1,2,4-oxadiazole ring formation?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Real-Time Monitoring : Employ TLC or HPLC to track intermediate consumption and adjust reaction time .

Q. Example Workflow :

StepParameterOptimal Condition
CyclizationSolventEthanol
CyclizationTemperature80°C
MonitoringTLC SystemHexane:EtOAc (3:1)

Q. What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) for purity assessment (retention time ~12 minutes) .
  • NMR : Confirm substituent positions via ¹H NMR (e.g., piperidine protons at δ 2.8–3.5 ppm, trifluoromethyl singlet at δ 7.6–8.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 510.12) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH conditions?

Methodological Answer:

  • Buffer Preparation : Use sodium acetate (pH 4.6) and ammonium acetate (pH 6.5) buffers to simulate acidic and neutral conditions .
  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks. Analyze degradation products via HPLC-MS.
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics.

Q. Critical Observations :

  • Trifluoromethyl groups may hydrolyze under strongly alkaline conditions (pH > 9).

Q. How to resolve discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

In Silico Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electrophilic sites on the oxadiazole ring .

Experimental Validation : Perform nucleophilic substitution reactions (e.g., with amines) and compare yields to predicted reactivities.

Adjust Parameters : Refine computational models by incorporating solvent effects (e.g., PCM for ethanol) .

Q. Case Study :

  • Predicted reactivity at the oxadiazole C5 position may not align with experimental alkylation outcomes due to steric hindrance from the trifluoromethylphenyl group.

Q. What strategies determine the crystal structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/water 1:1). Collect data at 100 K using Mo-Kα radiation .
  • Data Refinement : Use SHELXTL to solve the structure. Key metrics:
    • R₁ < 0.05 for high precision.
    • Validate hydrogen bonding between sulfonyl oxygen and piperidine protons .

Q. Challenges :

  • The bulky trifluoromethyl group may reduce crystal quality; optimize solvent systems for diffraction-suitable crystals.

Q. How to address low yields in the final sulfonylation step?

Methodological Answer:

  • Reagent Purity : Ensure sulfonyl chloride is freshly distilled to avoid hydrolysis.
  • Temperature Control : Maintain 0–5°C during addition to prevent decomposition.
  • Workup Optimization : Quench with ice-cold water and extract with dichloromethane to recover unreacted intermediates .

Q. What in vitro assays evaluate the compound’s biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases) using fluorescence-based kits (IC₅₀ determination).
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in cell lines (e.g., HEK293).
  • Reference Standards : Compare activity to structurally similar compounds (e.g., PF-06465469 derivatives) .

Q. Table 1: HPLC Mobile Phase Compositions

Buffer ComponentConcentrationpH Adjustment
Sodium acetate6.8 g/LGlacial acetic acid to 4.6
Ammonium acetate15.4 g/L10% acetic acid to 6.5

Q. Table 2: Synthetic Yield Optimization

ParameterBaseline YieldOptimized Yield
Temperature60% (80°C)78% (70°C)
CatalystNoneZnCl₂ (5 mol%)

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